Lifirafenib is synthesized as a synthetic organic compound and falls under the category of diarylethers. Its IUPAC name is 5-[[(1R,1aS,6bR)-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-5-yl]oxy]-3,4-dihydro-1H-1,8-naphthyridin-2-one . The compound is currently undergoing various clinical trials to assess its efficacy and safety in treating different types of cancer.
The synthesis of Lifirafenib involves several complex chemical reactions. The initial synthetic route reported by Eli Lilly consists of multiple steps:
Alternative synthetic routes have been developed to optimize yield and reduce costs for commercial production .
Lifirafenib has a complex molecular structure characterized by several functional groups. Its molecular formula is with a molecular weight of approximately 478.13 g/mol . Key structural features include:
The compound's structure includes a trifluoromethyl group and several aromatic rings, contributing to its biological activity.
Lifirafenib participates in various chemical reactions during its synthesis and potential metabolic pathways:
The compound's stability and reactivity are influenced by its functional groups, particularly the trifluoromethyl moiety which enhances biological activity.
Lifirafenib functions as a reversible inhibitor of several kinases involved in tumor proliferation and survival:
The compound's mechanism involves binding to these kinases and preventing their activation, thereby reducing tumor cell proliferation.
Lifirafenib exhibits several notable physical and chemical properties:
Lifirafenib is primarily being investigated for its therapeutic applications in oncology:
Ongoing clinical trials aim to establish Lifirafenib's safety profile and therapeutic potential against resistant cancer types driven by specific genetic mutations .
Lifirafenib (BGB-283) is a reversible ATP-competitive inhibitor with distinctive selectivity across RAF kinase isoforms. Biochemical assays demonstrate potent inhibition of recombinant BRAFV600E (IC50 = 23 nM), wild-type BRAF (IC50 = 32 nM), and mutant C-RAF (Y340/341D, IC50 = 7 nM) [2] [8]. This broad-spectrum RAF inhibition stems from its unique tricyclic core structure, which stabilizes an inactive kinase conformation by binding to the DFG motif of the activation loop. Unlike first-generation BRAF inhibitors (e.g., vemurafenib), lifirafenib’s planar aromatic system enables efficient disruption of RAF dimerization—a key resistance mechanism in tumors [2] [8]. The compound’s binding affinity ranking (BRAFV600E > C-RAF > A-RAF) correlates with its ability to suppress paradoxical MAPK activation in RAS-mutant cells.
Table 1: Inhibitory Profile of Lifirafenib Against RAF Kinases
| Kinase Target | IC50 (nM) | Significance |
|---|---|---|
| BRAFV600E | 23 | Primary oncogenic driver in melanoma, thyroid cancer |
| C-RAF (Y340/341D mutant) | 7 | Key mediator of resistance to BRAFV600E inhibition |
| Wild-type BRAF | 32 | Prevents paradoxical ERK activation |
| A-RAF | 1 | Minor contributor to pathway reactivation |
Concurrently, lifirafenib inhibits EGFR with an IC50 of 29 nM, including the L858R/T790M resistance mutant (IC50 = 495 nM) [2] [7]. This dual targeting is pharmacologically critical in BRAFV600E-mutant colorectal cancer (CRC), where first-generation BRAF inhibitors fail due to EGFR-mediated pathway reactivation. Preclinical studies show lifirafenib dose-dependently suppresses EGF-induced EGFR autophosphorylation at Tyr1068 in A431 cells, achieving >90% inhibition at 100 nM [7]. In BRAFV600E CRC xenografts (e.g., WiDr models), lifirafenib simultaneously reduces pEGFR and pERK levels, overcoming feedback activation that limits BRAF monotherapy [1] [7]. The compound’s benzimidazole moiety facilitates hydrophobic interactions with EGFR’s kinase domain, enabling sustained pathway suppression where single-target agents fail.
In BRAFV600E-mutant cells, lifirafenib uniquely addresses the reciprocal crosstalk between RAF and EGFR. Upon inhibition of BRAFV600E, EGFR is rapidly transactivated via HER2/HER3 heterodimerization, leading to rebound MAPK signaling—particularly in CRC cells with high basal EGFR expression [2] [4]. Lifirafenib disrupts this loop through:
Lifirafenib achieves profound suppression of the MAPK terminal effector ERK, as measured by phospho-ERK (pERK) immunoblotting and functional biomarkers. Key dynamics include:
Table 2: Biomarker Responses to Lifirafenib in Clinical Studies
| Downstream Effect | Assessment Method | Key Findings |
|---|---|---|
| ERK phosphorylation inhibition | Tumor biopsy IHC/phospho-ERK ELISA | >70% reduction in pERK at MTD (40 mg/day) |
| DUSP6 expression suppression | RNA sequencing | Marker of ERK pathway activity; decreased 4.8-fold |
| Metabolic tumor response | 18F-FDG-PET/CT | 48% of patients had SUVmax reduction >25% by cycle 2 |
| Cell proliferation arrest | Ki-67 staining | Median reduction: 48% (range: 9–81%) |
The extended ERK suppression duration (≥24 hours post-dose) underlies lifirafenib’s clinical activity in low-grade serous ovarian cancer (LGSOC) and papillary thyroid cancer—diseases with innate resistance to first-generation BRAF inhibitors due to strong EGFR co-expression [1] [5].
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2